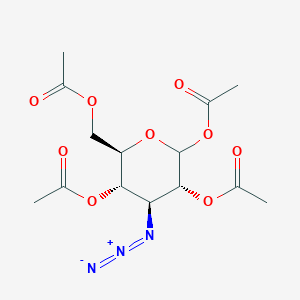

![molecular formula C11H16N6S2 B12432383 1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12432383.png)

1,1-dimethyl-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

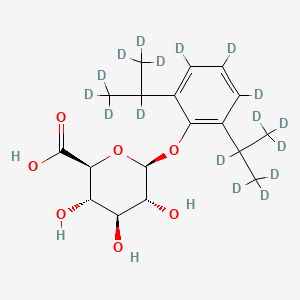

A 1110U est un composé chimique connu pour sa capacité à inactiver les ribonucléotide réductases du virus de l'herpès simplex et du virus varicelle-zona . Ce composé a une formule moléculaire de C11H16N6S2 et un poids moléculaire de 296,41 . Il est également reconnu pour son potentiel à potentialiser les effets de l'aciclovir, un médicament antiviral .

Méthodes De Préparation

La synthèse de A 1110U implique un processus de synthèse personnalisé. Les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées, mais il est connu que le composé est synthétisé par une équipe de synthèse forte avec une excellente technologie et des capacités de synthèse . En raison de divers facteurs objectifs, il y a une faible probabilité que la synthèse ne soit pas couronnée de succès .

Analyse Des Réactions Chimiques

A 1110U subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique la perte d'électrons du composé.

Réduction : Cette réaction implique le gain d'électrons par le composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent le diméthylsulfoxyde, le polyéthylène glycol et le Tween 80 . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

A 1110U a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Médecine : Il est utilisé pour potentialiser les effets de l'aciclovir, un médicament antiviral.

Industrie : Il est utilisé dans la production de divers produits chimiques et produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de A 1110U implique l'inactivation des ribonucléotide réductases, qui sont des enzymes qui jouent un rôle crucial dans la synthèse des désoxyribonucléotides à partir des ribonucléotides . En inhibant ces enzymes, A 1110U perturbe la réplication du virus de l'herpès simplex et du virus varicelle-zona . Les cibles moléculaires et les voies impliquées dans ce processus comprennent le complexe enzymatique ribonucléotide réductase et la voie de synthèse des désoxyribonucléotides .

Applications De Recherche Scientifique

A 1110U has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: It is used to potentiate the effects of acyclovir, an antiviral medication.

Industry: It is used in the production of various chemical products and pharmaceuticals.

Mécanisme D'action

The mechanism of action of A 1110U involves the inactivation of ribonucleotide reductases, which are enzymes that play a crucial role in the synthesis of deoxyribonucleotides from ribonucleotides . By inhibiting these enzymes, A 1110U disrupts the replication of herpes simplex virus and varicella-zoster virus . The molecular targets and pathways involved in this process include the ribonucleotide reductase enzyme complex and the deoxyribonucleotide synthesis pathway .

Comparaison Avec Des Composés Similaires

A 1110U est unique en son genre en raison de sa capacité à inactiver les ribonucléotide réductases et à potentialiser les effets de l'aciclovir . Des composés similaires comprennent :

Aciclovir : Un médicament antiviral utilisé pour traiter les infections à virus de l'herpès simplex.

Ganciclovir : Un médicament antiviral utilisé pour traiter les infections à cytomégalovirus.

Foscarnet : Un médicament antiviral utilisé pour traiter les infections à virus de l'herpès simplex et à cytomégalovirus.

Ces composés partagent des propriétés antivirales similaires, mais diffèrent par leurs mécanismes d'action spécifiques et leurs cibles moléculaires.

Propriétés

Formule moléculaire |

C11H16N6S2 |

|---|---|

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

1,1-dimethyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C11H16N6S2/c1-8(9-6-4-5-7-12-9)13-14-10(18)15-16-11(19)17(2)3/h4-7H,1-3H3,(H,16,19)(H2,14,15,18)/b13-8+ |

Clé InChI |

RPMMBVWROKDIKM-MDWZMJQESA-N |

SMILES isomérique |

C/C(=N\NC(=S)NNC(=S)N(C)C)/C1=CC=CC=N1 |

SMILES canonique |

CC(=NNC(=S)NNC(=S)N(C)C)C1=CC=CC=N1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)